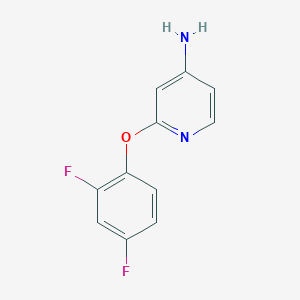

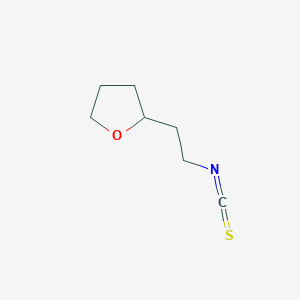

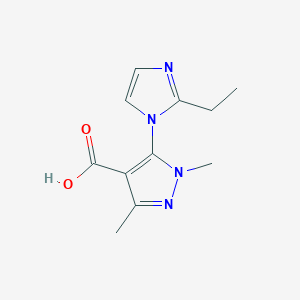

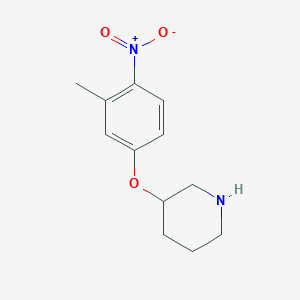

2-(2-Isothiocyanatoethyl)tetrahydrofuran

Overview

Description

Scientific Research Applications

Renewable Solvent Applications

Tetrahydrofuran derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), are highlighted for their renewable source and environmental benefits. Derived from biomass resources like furfural or levulinic acid, 2-MeTHF serves as an alternative solvent in seeking environmentally benign synthesis strategies. Its low miscibility with water, high boiling point, and remarkable stability compared to other cyclic ethers make it suitable for syntheses involving organometallics, organocatalysis, and biotransformations. Preliminary toxicology assessments suggest its potential extension to pharmaceutical chemistry processes (Pace et al., 2012).

Catalysis and Organic Synthesis

In organic synthesis, tetrahydrofuran is a key structural moiety. The development of a simple, mild catalytic oxidative amination of tetrahydrofuran mediated by visible-light catalysis has been reported. This method activates the C(sp3)-H bond using molecular oxygen, providing a green route for N-substituted azoles (Zhang et al., 2017).

Multienzymatic Stereoselective Cascade Processes

The synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, crucial precursors for drugs, flavors, and agrochemicals, has been achieved through a multienzymatic stereoselective cascade process. This involves the reduction of α-bromo-α,β-unsaturated ketones to give corresponding bromohydrins, which are further manipulated to prepare tetrahydrofuran synthons (Brenna et al., 2017).

AMPA Receptor Potentiator Synthesis

A unique class of tetrahydrofuran ether as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators has been identified. Through rational and structure-based drug design, a lead compound was optimized by converting it into a tetrahydrofuran to improve interactions with the human GluA2 ligand-binding domain (Shaffer et al., 2015).

Environmental and Safety Assessments

The effect of tetrahydrofuran (THF) on enzyme activities in activated sludge has been studied, providing insights into the influence and fate of THF in environmental contexts. THF showed a complete inhibition of dehydrogenase activity and affected the activities of other enzymes like phosphatase, urease, and catalase, which could help understand the environmental impact and degradation pathways of THF (Lv et al., 2008).

properties

IUPAC Name |

2-(2-isothiocyanatoethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c10-6-8-4-3-7-2-1-5-9-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEMDVHDIKBRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1453766.png)

![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)